molecular formula C28H28IN3O5S B454846 2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE

2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE

Cat. No.: B454846
M. Wt: 645.5g/mol
InChI Key: KYLGAJLITTWTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, phenyl, oxo, thioxo, imidazolidinyl, and iodophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the imidazolidinyl core: This step involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions to form the imidazolidinyl ring.

    Introduction of the thioxo group: This can be achieved by reacting the imidazolidinyl intermediate with sulfurizing agents such as Lawesson’s reagent.

    Attachment of the phenyl groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Methoxylation: The methoxy groups are typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Iodination: The iodophenyl group is introduced through electrophilic aromatic substitution using iodine or iodinating reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxo and thioxo groups can be reduced to hydroxyl and thiol groups, respectively.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxo group can yield alcohols.

Scientific Research Applications

2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.

    Modulating signaling pathways: Affecting cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

    Interacting with receptors: Binding to specific receptors on the cell surface or within the cell to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy and phenethyl groups but lacking the imidazolidinyl and iodophenyl groups.

    N-Acetyl-3,4-dimethoxyphenethylamine: Similar structure but without the thioxo and iodophenyl groups.

Uniqueness

2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the iodophenyl group, in particular, may enhance its ability to interact with certain molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H28IN3O5S

Molecular Weight

645.5g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(2-iodophenyl)acetamide

InChI

InChI=1S/C28H28IN3O5S/c1-35-20-11-9-19(10-12-20)32-27(34)23(17-26(33)30-22-7-5-4-6-21(22)29)31(28(32)38)15-14-18-8-13-24(36-2)25(16-18)37-3/h4-13,16,23H,14-15,17H2,1-3H3,(H,30,33)

InChI Key

KYLGAJLITTWTRY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=CC=C4I

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=CC=C4I

Origin of Product

United States

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